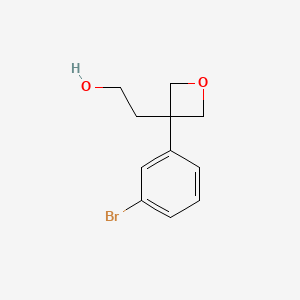
8-Bromo-7-hydroxychroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-7-hydroxychroman-4-one is a derivative of chroman-4-one, a significant structural entity in medicinal chemistry. Chroman-4-one compounds are known for their diverse biological activities and are used as building blocks in drug design
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-hydroxychroman-4-one typically involves the bromination of 7-hydroxychroman-4-one. This can be achieved by reacting 7-hydroxychroman-4-one with bromine in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature to avoid over-bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromo-7-hydroxychroman-4-one undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 7-hydroxychroman-4-one derivatives.
Reduction: Formation of 7-hydroxychroman-4-one.
Substitution: Formation of various substituted chroman-4-one derivatives.
Applications De Recherche Scientifique
8-Bromo-7-hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-7-hydroxychroman-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
7-Hydroxychroman-4-one: Lacks the bromine atom, resulting in different chemical properties and biological activities.
8-Bromo-4-chromanone: Lacks the hydroxyl group, affecting its reactivity and applications.
7,8-Dihydroxychroman-4-one: Contains an additional hydroxyl group, leading to increased polarity and different biological effects.
Uniqueness: 8-Bromo-7-hydroxychroman-4-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H7BrO3 |
|---|---|
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
8-bromo-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H7BrO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2 |
Clé InChI |
MGOWVTKFYPAGPY-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1=O)C=CC(=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)


![4-Methoxyphenyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)carbamate](/img/structure/B13988397.png)

![[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B13988406.png)




![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)

![6-Bromo-4-chlorobenzo[b]thiophene](/img/structure/B13988430.png)
